molecular formula C15H21N B12613066 3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)- CAS No. 909397-03-1

3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-

Cat. No.: B12613066
CAS No.: 909397-03-1
M. Wt: 215.33 g/mol
InChI Key: JWMOYFUYRWBHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[310]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)- is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)- typically involves multi-step organic reactions. Common starting materials might include bicyclic amines and substituted benzyl halides. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)- would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane: A simpler analog without the substituted phenyl group.

    3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-: Lacks the isopropyl group.

    3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-: Lacks the phenyl group.

Uniqueness

The presence of both the isopropyl and 4-methylphenyl groups in 3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)- makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity and biological activity.

Properties

CAS No.

909397-03-1

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

1-(4-methylphenyl)-3-propan-2-yl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C15H21N/c1-11(2)16-9-14-8-15(14,10-16)13-6-4-12(3)5-7-13/h4-7,11,14H,8-10H2,1-3H3

InChI Key

JWMOYFUYRWBHJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C23CC2CN(C3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.